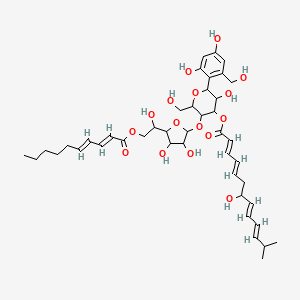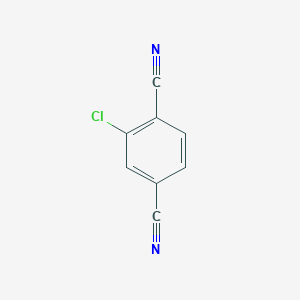
2-Chlorobenzene-1,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of benzene, where two cyano groups (–CN) are attached to the benzene ring at the 1 and 4 positions, and a chlorine atom is attached at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chlorobenzene-1,4-dicarbonitrile involves the reaction of 2-chlorotoluene with ammonia in the presence of a catalystThe reaction typically occurs in a fixed-bed reactor at atmospheric pressure with catalysts such as V2O5/Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps like chlorination and subsequent nitration of benzene derivatives under controlled conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The cyano groups can direct electrophiles to the ortho and para positions relative to the cyano groups.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like 2-methoxybenzene-1,4-dicarbonitrile.
Electrophilic Aromatic Substitution: Products like 2-bromo-1,4-dicyanobenzene.
Reduction: Products like 2-chlorobenzene-1,4-diamine.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chlorobenzene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure with two chlorine atoms and two cyano groups on a benzene ring.
2,5-Diaminothiophene-3,4-dicarbonitrile: Contains thiophene ring with cyano groups, used in organic semiconductors.
Uniqueness
2-Chlorobenzene-1,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1897-47-8 |
|---|---|
Molekularformel |
C8H3ClN2 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
2-chlorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
InChI-Schlüssel |
FUXVXOPFTHRBNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)

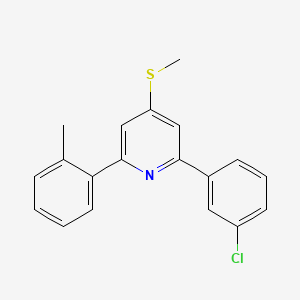
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

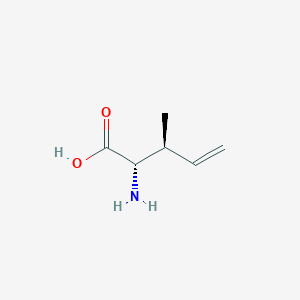
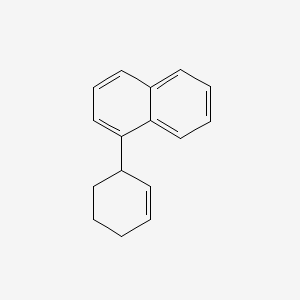
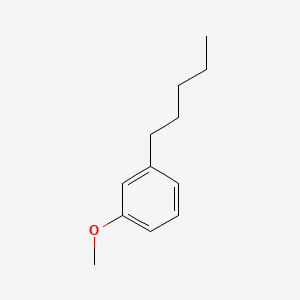
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
